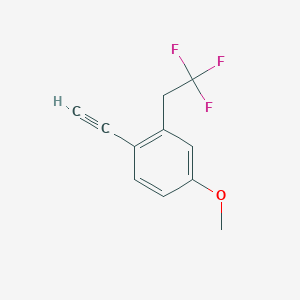
4-(((1-(2-Methoxyethyl)-1H-pyrazol-4-yl)oxy)methyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(((1-(2-Methoxyethyl)-1H-pyrazol-4-yl)oxy)methyl)benzoic acid is a complex organic compound. It belongs to the class of benzoic acids, characterized by the substitution of various functional groups on the benzene ring. This compound's structure features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, connected via a methylene bridge to a benzoic acid moiety. The addition of a methoxyethyl group further enhances its chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((1-(2-Methoxyethyl)-1H-pyrazol-4-yl)oxy)methyl)benzoic acid typically involves a multi-step process:
Formation of the pyrazole ring: : The initial step involves synthesizing the pyrazole ring. This can be achieved through the reaction of hydrazine with a β-keto ester under acidic conditions.
Attachment of the methoxyethyl group: : The methoxyethyl group is introduced by reacting the pyrazole intermediate with 2-methoxyethanol in the presence of a strong acid catalyst, such as sulfuric acid, facilitating the formation of an ether linkage.
Formation of the benzoic acid moiety: : This step involves a Friedel-Crafts acylation reaction where the pyrazole intermediate is treated with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Final coupling reaction: : The methylene bridge connecting the pyrazole ring to the benzoic acid is formed by reacting the previous product with formaldehyde under basic conditions, completing the synthesis of the target compound.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up by optimizing the reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure efficiency and yield. The purification process typically involves recrystallization and chromatography techniques to obtain high-purity this compound.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, especially at the methoxyethyl group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: : Reduction of the compound can target the nitrogens in the pyrazole ring, potentially leading to the opening of the ring structure or formation of hydrazine derivatives.
Substitution: : Electrophilic substitution reactions are common, particularly on the benzene ring, where halogenation, nitration, or sulfonation can occur.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate or chromium trioxide for oxidative processes.
Reducing Agents: : Sodium borohydride or lithium aluminum hydride for reduction.
Catalysts: : Aluminum chloride for Friedel-Crafts reactions, sulfuric acid for ether formation.
Major Products
The major products depend on the specific reactions involved:
Oxidation: : Carboxylic acids, aldehydes.
Reduction: : Hydrazine derivatives.
Substitution: : Halogenated benzoic acids, nitro compounds.
科学的研究の応用
4-(((1-(2-Methoxyethyl)-1H-pyrazol-4-yl)oxy)methyl)benzoic acid has several applications:
Chemistry: : Used as an intermediate in organic synthesis, particularly in the development of new pharmaceuticals.
Biology: : Potentially used as a probe in biochemical assays to study enzyme interactions.
Medicine: : Investigated for its potential as an anti-inflammatory or anti-cancer agent due to the pyrazole moiety, which is a common pharmacophore in drug design.
Industry: : Utilized in the development of new materials or as a precursor in the synthesis of agrochemicals.
作用機序
The compound's mechanism of action involves interacting with specific molecular targets. The benzoic acid moiety can facilitate binding to active sites of enzymes, while the pyrazole ring can engage in π-π interactions with aromatic amino acid residues, disrupting normal enzymatic activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to therapeutic effects.
類似化合物との比較
Comparing 4-(((1-(2-Methoxyethyl)-1H-pyrazol-4-yl)oxy)methyl)benzoic acid to other compounds highlights its uniqueness:
4-((1H-Pyrazol-4-yl)oxy)methyl)benzoic acid: : Lacks the methoxyethyl group, potentially altering its bioavailability and interaction with molecular targets.
4-(1-((Ethyl)oxy)methyl)benzoic acid: : The substitution of the ethyl group may result in different pharmacokinetic properties.
2-Methoxybenzoic acid: : Missing the pyrazole ring, which is essential for the compound's specific biological activity.
List of Similar Compounds
4-((1H-Pyrazol-4-yl)oxy)methyl)benzoic acid.
4-(1-((Ethyl)oxy)methyl)benzoic acid.
2-Methoxybenzoic acid.
This detailed analysis covers the essential aspects of the compound this compound, from its synthesis to its scientific applications and comparative uniqueness.
特性
IUPAC Name |
4-[[1-(2-methoxyethyl)pyrazol-4-yl]oxymethyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-19-7-6-16-9-13(8-15-16)20-10-11-2-4-12(5-3-11)14(17)18/h2-5,8-9H,6-7,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOMKQZGSHDLWND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C=N1)OCC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![2,5-Dioxopyrrolidin-1-yl 2,2-difluorobenzo[d][1,3]dioxole-4-carboxylate](/img/structure/B8174054.png)
